N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy . The compound’s molecular weight and formula can be determined based on its constituent atoms.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. Compounds with similar structures have been used in catalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, Lipinski’s rule of five can be used to predict the drug-likeness of a compound based on its molecular weight and other properties .科学的研究の応用
Applications of 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Catalytic Protodeboronation: This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .
Production of Glycidic Acid Methyl Ester: The compound has also been used in the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester using an emulsion bioreactor containing lipase from Serratia marcescens .
Inhibitor of TrkA Kinase: It has been identified as an inhibitor of TrkA kinase , which is useful in the treatment of diseases that can be treated with a TrkA kinase inhibitor such as pain, cancer, inflammation and inflammatory diseases, neurodegenerative diseases, certain infectious diseases, Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, diseases related to an imbalance of the regulation of bone remodeling, and diseases resulting from Connective Tissue Growth Factor aberrant signaling .
Applications of N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide
Synthesis of Medium-Sized N-Heterocycles: This compound has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance. The synthetic strategy involves sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps .
Synthesis of Arylidene Rhodanine Derivatives: It has also been used in the synthesis of arylidene rhodanine derivatives . These derivatives have been identified as potential inhibitors of essential therapeutic targets such as PTP1B, α-amylase, and α-glucosidase for the clinical management of Type 2 diabetes mellitus .
Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4: The compound has been involved in an unexpected rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4 . The net reaction consisted of 1,3-migration of the N-allyl group, and the rearrangement produced a congested aza-quaternary carbon center .
作用機序
将来の方向性
特性
IUPAC Name |
7-(2-methoxyethyl)-6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-28-8-7-26-21(27)15-9-17-18(31-12-30-17)10-16(15)23-22(26)33-11-19-24-20(25-32-19)13-3-5-14(29-2)6-4-13/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCZFLAOYQBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。